(S)-Methyl 2,3-Diaminopropanoate Dihydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Application
(S)-Methyl 2,3-Diaminopropanoate Dihydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Application
Introduction
(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its unique trifunctional nature, possessing a stereochemically defined center, a methyl ester, and two primary amine functionalities, renders it a versatile and valuable building block for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into its critical applications in the development of novel therapeutics, particularly in the fields of neuroscience and inflammation, supported by mechanistic insights and detailed experimental protocols.
Physicochemical Properties and Molecular Identification
A thorough understanding of the fundamental physicochemical properties of (S)-methyl 2,3-diaminopropanoate dihydrochloride is paramount for its effective utilization in research and development.
Molecular Structure and Weight
The molecular structure of (S)-methyl 2,3-diaminopropanoate dihydrochloride is characterized by a propanoate backbone with amino groups at the C2 and C3 positions, a methyl ester at C1, and a chiral center at the C2 position with the (S)-configuration. The two amine groups are protonated, forming a dihydrochloride salt.
Molecular Formula: C₄H₁₂Cl₂N₂O₂[2]
Molecular Weight: 191.06 g/mol [2]
The precise molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 147857-43-0 | [2] |
| IUPAC Name | methyl (2S)-2,3-diaminopropanoate dihydrochloride | [2] |
| InChI Key | MIOQZKCEDSNQNA-QTNFYWBSSA-N | [2] |
Synthesis and Purification: A Protocol Driven by Stereochemical Integrity
The enantioselective synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride is pivotal to its application, as the biological activity of its derivatives is often stereospecific. The most common and reliable synthetic strategies commence from readily available chiral precursors, such as L-serine, and employ protecting group chemistry to ensure regioselectivity and preserve the desired stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge, highlighting the key transformations required. The primary strategy involves the derivatization of a protected L-serine derivative.
Caption: Retrosynthetic pathway for (S)-methyl 2,3-diaminopropanoate dihydrochloride.
Step-by-Step Synthesis Protocol
This protocol is a representative example based on established literature procedures, starting from N-Boc-L-serine.[3]
Step 1: Esterification of N-Boc-L-serine
-
To a solution of N-Boc-L-serine (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).[3]
-
Cool the mixture to 0°C in an ice bath and add methyl iodide (2 equivalents).[3]
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).[3]
-
Upon completion, partition the reaction mixture between ethyl acetate and water.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as an oil.[3]
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
-
Dissolve the N-Boc-L-serine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the mesylated intermediate.
Step 3: Azide Substitution
-
Dissolve the mesylated intermediate (1 equivalent) in DMF.
-
Add sodium azide (3 equivalents) and heat the reaction mixture to 60-70°C for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-azidopropanoate.
Step 4: Reduction of the Azide
-
Dissolve the azido compound (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to obtain (S)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate.
Step 5: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the crude product from the previous step in a minimal amount of methanol or 1,4-dioxane.
-
Add an excess of a saturated solution of hydrochloric acid in diethyl ether or a 4M HCl solution in dioxane.
-
Stir the mixture at room temperature for 2-4 hours, during which the dihydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-methyl 2,3-diaminopropanoate dihydrochloride as a white to off-white solid.
Purification
For many applications, the precipitated product from the final step is of sufficient purity. However, for highly sensitive applications, further purification can be achieved through:
-
Recrystallization: A mixture of methanol and diethyl ether or ethanol and water can be used for recrystallization.[4]
-
Lyophilization: For removal of residual solvents and to obtain a fine, amorphous powder, lyophilization from a 10% acetic acid solution can be employed.
Analytical Characterization for Quality Assurance
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
| ¹H NMR (D₂O) | ¹³C NMR (D₂O) |
| Chemical Shift (ppm) | Assignment |
| ~3.90 (s, 3H) | -OCH₃ |
| ~4.20 (t, 1H) | H-2 |
| ~3.50 (m, 2H) | H-3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free amine.
Chromatographic Analysis: Ensuring Enantiomeric Purity
The enantiomeric purity is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this determination.[5][6]
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or equivalent is recommended.[5]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine is typically used. The exact ratio needs to be optimized for the specific column and system.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: The dihydrochloride salt is dissolved in the mobile phase. Derivatization is generally not required for direct methods on a CSP.
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Discovery and Development
The unique structural features of (S)-methyl 2,3-diaminopropanoate dihydrochloride make it a valuable starting material for the synthesis of a variety of biologically active molecules.
Neuroscience: Targeting NMDA Receptors
(S)-methyl 2,3-diaminopropanoate shares structural similarities with D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory.[7][8] Its dysfunction is implicated in several neurodegenerative disorders.[7][8]
Mechanism of Action: NMDA receptor activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8][9] (S)-methyl 2,3-diaminopropanoate and its derivatives can act as ligands at the co-agonist binding site, modulating receptor activity.[10] This makes it a valuable scaffold for designing novel NMDA receptor modulators for the potential treatment of conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.[7][8]
Caption: Simplified mechanism of NMDA receptor activation.
Anti-inflammatory Agents: Integrin Antagonists
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are key players in inflammatory processes.[11] The α4β7 integrin, for instance, is crucial for lymphocyte trafficking to the gastrointestinal tract, and its inhibition is a therapeutic strategy for inflammatory bowel disease.[11] (S)-methyl 2,3-diaminopropanoate dihydrochloride has been utilized as a key building block in the synthesis of potent and selective integrin antagonists.[12][13] Its diamino functionality allows for the introduction of diverse substituents to optimize binding affinity and selectivity for specific integrin subtypes.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling (S)-methyl 2,3-diaminopropanoate dihydrochloride.
-
Hazard Statements: May cause skin and serious eye irritation.[2][14]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[14]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and protected from moisture.[14]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
(S)-methyl 2,3-diaminopropanoate dihydrochloride is a chiral building block with significant potential in the synthesis of novel therapeutics. Its well-defined stereochemistry and multiple functional groups provide a versatile platform for the design of complex molecules with specific biological targets. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its successful application in drug discovery and development programs. The continued exploration of this and similar chiral synthons will undoubtedly contribute to the advancement of medicinal chemistry and the creation of new and improved treatments for a range of diseases.
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